Cas no 73497-98-0 (4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide)

4-Amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its pyridine and benzene sulfonamide functional groups. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial or anti-inflammatory agents due to the sulfonamide moiety's biological relevance. Its structural features, including the amino group and methyl-substituted pyridine ring, enhance solubility and reactivity, facilitating further chemical modifications. The compound's purity and stability make it suitable for research applications in medicinal chemistry and drug discovery. Its well-defined molecular structure allows for precise characterization, ensuring reproducibility in synthetic pathways.
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide structure
73497-98-0 structure
Product Name:4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
CAS No:73497-98-0
MF:C12H13N3O2S
MW:263.315521001816
CID:2143526
PubChem ID:4778160
Update Time:2025-08-05

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-amino-N-(6-methyl-2-pyridinyl)Benzenesulfonamide
    • 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
    • 73497-98-0
    • SCHEMBL10031608
    • DB-295215
    • 4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide
    • Z234894713
    • AKOS000206265
    • YCA49798
    • CHEMBL155304
    • MFCD07365056
    • EN300-56869
    • Inchi: 1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15)
    • InChI Key: ZGBQIFSPFDBQEW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1C=CC=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 263.07284784Da
  • Monoisotopic Mass: 263.07284784Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 93.5Ų

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Additional information on 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide

Recent Advances in the Study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0)

4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. This research briefing provides an overview of the latest findings related to this compound, highlighting its significance in current biomedical research.

One of the key areas of interest in the study of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a family of enzymes that play critical roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of specific CA isoforms has been implicated in the treatment of diseases such as glaucoma, epilepsy, and cancer. Recent in vitro studies have demonstrated that this compound exhibits selective inhibition against certain CA isoforms, suggesting its potential as a targeted therapeutic agent.

In addition to its carbonic anhydrase inhibitory activity, recent research has investigated the compound's potential as an antimicrobial agent. Sulfonamide derivatives are well-known for their antibacterial properties, and 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide has shown promising activity against a range of Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that its antimicrobial effects may be mediated through interference with folate biosynthesis, a pathway essential for bacterial growth and replication. These findings open new avenues for the development of novel antibiotics to combat drug-resistant bacterial strains.

Structural optimization studies have also been conducted to enhance the pharmacological profile of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide. Researchers have explored various modifications to the sulfonamide core and the pyridine moiety to improve its binding affinity, selectivity, and pharmacokinetic properties. Molecular docking simulations and structure-activity relationship (SAR) analyses have provided valuable insights into the key structural features required for optimal biological activity. These studies are crucial for the rational design of more potent and selective derivatives.

Another significant development is the investigation of this compound's potential in cancer therapy. Preliminary studies have indicated that 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide may exhibit antiproliferative effects against certain cancer cell lines. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation has been a focal point of recent research. While further in vivo studies are needed to validate these findings, the initial results are promising and warrant continued exploration.

In conclusion, 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide (CAS: 73497-98-0) represents a versatile scaffold with multiple therapeutic applications. Its carbonic anhydrase inhibitory, antimicrobial, and potential anticancer properties make it a valuable candidate for further drug development. Ongoing research efforts are expected to yield more detailed insights into its mechanism of action and therapeutic potential, paving the way for the development of novel treatments for various diseases.

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